molecular formula C6H6BrFN2 B8576835 5-bromo-3-fluoro-N-methylpyridin-2-amine

5-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No.: B8576835
M. Wt: 205.03 g/mol
InChI Key: RAZNIBDCLUGEQZ-UHFFFAOYSA-N
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Description

5-bromo-3-fluoro-N-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-fluoro-N-methylpyridin-2-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-fluoro-2-pyridine, followed by the introduction of a methylamine group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-fluoro-N-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

5-bromo-3-fluoro-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The methylamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-3-chloro-pyridin-2-yl)-methyl-amine: Similar structure but with a chlorine atom instead of fluorine.

    (5-Bromo-3-iodo-pyridin-2-yl)-methyl-amine: Similar structure but with an iodine atom instead of fluorine.

    (5-Bromo-3-methyl-pyridin-2-yl)-methyl-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-bromo-3-fluoro-N-methylpyridin-2-amine imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different halogen or alkyl substitutions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

5-bromo-3-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

RAZNIBDCLUGEQZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2,3-difluoropyridine (Matrix, Columbia, USA, 2.53 mmol) and 8 M methylamine in EtOH (Aldrich, Buchs, Switzerland, 2 ml, 16 mmol) was sealed in a vial and heated with microwave irradiation at 100° C. for 30 min. The cooled RM was diluted with EtOAc, washed with brine, dried over Na2SO4, filtered and evaporated to dryness to give the title product as an off-white solid. (HPLC: tR 1.94 min (Method A); M+H=205, 207, M−H=203, 205 MS-ES)
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